molecular formula C6H12O6 B130416 Inositol CAS No. 488-55-1

Inositol

Cat. No.: B130416
CAS No.: 488-55-1
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
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Description

Inositol is a naturally occurring compound that belongs to the family of cyclohexanehexols. It is a carbohydrate, specifically a sugar alcohol, with the chemical formula C₆H₁₂O₆. This compound exists in nine stereoisomeric forms, with myo-inositol being the most prevalent and biologically significant. It plays a crucial role in various biological processes, including cell membrane formation, signal transduction, and osmoregulation .

Mechanism of Action

Target of Action

Inositol, specifically the isomer myo-inositol, is a carbocyclic sugar that is abundant in the brain and other mammalian tissues . It is involved in cellular signaling and mediates cell signal transduction in response to a variety of hormones, neurotransmitters, and growth factors . It acts as a direct messenger of the insulin signaling and improves glucose tissue uptake .

Mode of Action

The administration of this compound allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake . This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss .

Biochemical Pathways

This compound is involved in several biochemical pathways, most of them controlling vital cellular mechanisms, such as cell development, signaling and nuclear processes, metabolic and endocrine modulation, cell growth, and signal transduction . It plays a pivotal role in the phosphatidylthis compound signaling pathway, which is involved in regulating important cellular processes such as cell growth, differentiation, and apoptosis .

Pharmacokinetics

The bioavailability, safety, uptake, and metabolism of this compound are complex, involving interconnected pathways leading to phosphoinositides, this compound phosphates, and more complex molecules, like glycosyl-phosphatidylinositols .

Result of Action

The administration of this compound results in improved glucose tissue uptake, which is beneficial in the treatment of diabetes and metabolic syndrome . This compound also plays a key role in ensuring oocyte fertility and has been studied for its use in the management of polycystic ovaries . It is also being researched for the treatment of depression, psychiatric disorder, anxiety disorder, and for prevention of cancer .

Action Environment

This compound and its derivatives serve as compatible solutes and offer protection in various eukaryotes under adverse environmental conditions . In most mammalian cells, the intracellular concentrations of myo-inositol are 5 to 500 times greater than the extracellular concentrations, which plays a crucial role in osmoregulation .

Biochemical Analysis

Biochemical Properties

Inositol plays a vital role in various biochemical reactions. It is involved in the phosphatidylthis compound signaling pathway, which regulates important cellular processes such as cell growth, differentiation, and apoptosis . It also acts as a second messenger in the insulin signaling pathway, playing a crucial role in glucose metabolism and insulin sensitivity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is essential for the development and growth of cells . In addition to playing a role in the development of cell membranes, this compound may also have an effect on insulin and certain chemical messengers in the brain. This may influence the body’s ability to manage metabolic and mental health conditions .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is involved in different physiological processes as a key player in signal pathways, including reproductive, hormonal, and metabolic modulation . Genetic mutations in genes coding for proteins of this compound synthesis and transport can lead to a reduction of this compound levels .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Several works have revealed the positive effects of this compound supplementation in restoring side effects related to this compound depletion-induced drugs, without interfering with the central therapeutic reduction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving Wistar rats, all rats received 2 g/kg of this compound as a solution in distilled water by oral gavage . The highest this compound concentration was observed in the first hour after oral administration in the serum of all tested rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is the precursor for all this compound compounds and is essential for the viability of eukaryotic cells . Numerous cellular processes and signaling functions are dependent on this compound compounds, and perturbation of their synthesis leads to a wide range of human diseases .

Transport and Distribution

This compound is transported and distributed within cells and tissues through several mechanisms. These include its endogenous synthesis and catabolism, transmembrane transport, intestinal absorption, and renal excretion .

Subcellular Localization

In terms of subcellular localization, MIOX2, an enzyme involved in this compound metabolism, is a cytoplasmic protein, while MIOX4 is present mostly in the cytoplasm, but also occasionally in the nucleus . This suggests that this compound and its metabolizing enzymes can be found in various subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inositol can be synthesized through several methods, including chemical synthesis and enzymatic catalysis. One common synthetic route involves the hydrolysis of phytic acid, which is abundant in plant seeds. The hydrolysis process typically requires acidic or enzymatic conditions to break down phytic acid into this compound and phosphate .

Industrial Production Methods: Industrial production of this compound often utilizes starch or cellulose as substrates. The process involves a multi-enzyme reaction system where enzymes such as α-glucan phosphorylase, phosphoglucomutase, this compound-3-phosphate synthase, and this compound monophosphatase are used to convert the substrates into this compound. This method is advantageous due to its high yield, scalability, and low environmental impact .

Chemical Reactions Analysis

Types of Reactions: Inositol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium.

Major Products:

Scientific Research Applications

Inositol has a wide range of applications in scientific research across multiple fields:

Chemistry:

  • Used as a precursor for the synthesis of phospholipids and other complex molecules.

Biology:

  • Plays a role in cell membrane formation and signal transduction.
  • Involved in osmoregulation and cellular stress responses.

Medicine:

Industry:

Comparison with Similar Compounds

Inositol is unique among its similar compounds due to its widespread occurrence and biological significance. Similar compounds include:

    Scyllo-inositol: Another stereoisomer of this compound, known for its potential in treating neurodegenerative diseases.

    D-chiro-inositol: Involved in insulin signaling and used in the management of metabolic disorders.

    Methyl-inositols: Found in legumes and have various biological functions

This compound stands out due to its extensive role in cellular signaling and its therapeutic potential in various medical conditions.

Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
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InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
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Molecular Formula

C6H12O6
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DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
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Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.
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CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
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Record name Muco-Inositol
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Record name 1L-chiro-inositol
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Record name Allo-inositol
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Record name scyllo-Inositol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEO-INOSITOL
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Record name CIS-INOSITOL
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Record name CHIRO-INOSITOL
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Record name SCYLLO-INOSITOL
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Synthesis routes and methods I

Procedure details

Crystalline sodium phytate C (4 g) was dissolved with sonication in water (20 ml) and converted to the free acid by passage through a column of Dowex 50x8-200 ion-exchange resign. The column eluate was adjusted to pH 8 with pyridine and evaporated to dryness. The residue was dissolved in water (30 ml) and pyridine (130 ml) containing N,N-dicyclohexylcarbodiimide (8 g) was added. The reaction mixture was heated to 65° C. for 18 h and evaporated to dryness. The residue was extracted with water (4×10 ml) filtered and the filtrate was evaporated to dryness to give the pentapyridinium Salt of Myo-inositol 1,6:2,3:4,5-Tripyrophosphate (3.355 g, 77% yield). 31P-NMR (D2O) δ: −8.83 & −13.53 (AB, J=22.3 Hz, 2P, ax-eq), −9.82 & −10.00 (AB, J=17.8 Hz, 2P, eq-eq), −10.18 (AB as a singlet, 2P, eq-eq); 1H-NMR (D2O) δ: 8.65 (d, J=5.6 Hz, 10H), 8.48 (dd, J=7.9, 7.9 Hz, 5H), 7.94 (dd, J=7.0, 7.0 Hz, 10H), 5.00 (bd, J=6.8 Hz, 1H), 4.57 (ddd, J=9.6, 9.6, 5.5 Hz, 1H), 4.43–4.36 (m, 2H), 4.30–4.18 (m, 2H ); 13C-NMR (D2O) δ: 147.0, 140.9, 127.3, 77.9 (t, J=6.8 Hz), 76.4–76.0 (m), 75.4–75.0 (m), 73.8 (t, J=6.8 Hz), 73.3 (bs), 72.8 (bs). The compound was then dissolved in water (30 ml) and passed through a column Dowex 50Wx8 Na+ form. The column eluate was concentrated to dryness to give Hexasodium Salt of Myo-inositol 1,6:2,3:4,5-Tripyrophosphate (2.25 g, 97%) and used for biological experiments in 98.5% purity without any further purification. The impurity is unreacted starting material (or tripyrophosphate hydrolyzed back to starting material). 31P-NMR (D2O) δ: −8.34 & −13.14 (AB, J=21.7 Hz, 2P, ax-eq), −9.53 & −9.70 (AB, J=17.8 Hz, 2P, eq-eq), −9.92 (AB as a singlet, 2P, eq-eq); 1H-NMR (D2O) δ: 5.04 (bd, J=10.5 Hz, 1H), 4.65–4.59 (m, 1H), 4.51–4.36 (m, 2H), 4.32–4.18 (m, 2H); 13C-NMR (D2O) δ: 77.1–76.8 (m), 76.5–76.0 (m), 75.4–75.0 (m), 74.1–73.9 (m), 73.7–73.2 (m), 73.2–72.5 (m).
Quantity
0 (± 1) mol
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Reaction Step One
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20 mL
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Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

Meanwhile, enzyme reaction product was measured as follows: 10 mg of scyllo-inosose, 40 mg of NADPH, and IOU of the enzyme were allowed to react in 1.0 ml of 100 mM Tris buffer (pH 8.0) at 36° C. for 4 hours, and a heat treatment was performed at 80° C. for 10 min, followed by cooling. Then, 100 μl of a strong base cation exchange resin, 100 μl of a strong acid anion exchange resin, and 10 mg of activated carbon were added, and the mixture was stirred and centrifuged. Then, the supernatant was diluted 2-fold, and measurement was performed by HPLC (Shodex Asahipak NH2P-50 4E Φ4.6×250 mm: Shodex) using an RI detector under conditions of a column temperature of 40° C. and a mobile phase flow rate of 1.5 ml (80% acetonitrile). As a result, the Atu4375 gene product and the Atu3234 gene product of Agrobacterium tumefacience C58, the BG14057 gene product of Bacillus subtilis 168, the Xcc3438 gene product of Xanthomonas campestris pv. campestris, and the Atu4375 gene product, and the Atu3234 gene product of AB10121 strain were found to have a high enzyme activity, and 100% of the product was scyllo-inositol obtained by the reduction, while myo-inositol that is an isomer thereof was not detected. As a result, recombinant enzymes derived from the above-mentioned genes were found to have a high scyllo-inositol dehydrogenase activity, and the gene products were scyllo-inositol dehydrogenase. Meanwhile, in the products obtained by the reduction reaction of scyllo-inosose, only scyllo-inositol was detected, and the enzymes were found to stereospecifically reduce scyllo-inosose into scyllo-inositol.
Name
scyllo-inosose
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
strong base
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
strong acid
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
4E
Quantity
0 (± 1) mol
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[Compound]
Name
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0 (± 1) mol
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Name
Quantity
1 mL
Type
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Reaction Step Eight

Synthesis routes and methods III

Procedure details

Meanwhile, the enzyme reaction product was measured as follows: 10 mg of scyllo-inosose, 40 mg of NADPH, and 10 U of the enzyme were allowed to react in 1.0 ml of 100 mM Tris buffer (pH 8.0) at 36° C. for 4 hours, and a heat treatment was performed at 80° C. for 10 min, followed by cooling. Then, 100 μl of a strong base cation exchange resin, 100 μl of a strong acid anion exchange resin, and 10 mg of activated carbon were added, and the mixture was stirred and centrifuged. Then, the supernatant was diluted 2-fold, and measurement was performed by HPLC (Shodex Asahipak NH2P-50 4E Φ4.6×250 mm: Shodex) using an RI detector under the condition of a column temperature of 40° C. and a mobile phase flow rate of 1.5 ml (80% acetonitrile). As a result, the ydgJ gene product was found to have a high scyllo-inositol dehydrogenase activity, and 100% of the product was scyllo-inositol obtained by reduction, while myo-inositol that is an isomer thereof was not detected. As a result, the solution of a recombinant enzyme derived from the ydgJ gene was found to have a high scyllo-inositol dehydrogenase activity, and the gene product was scyllo-inositol dehydrogenase. Meanwhile, in the product obtained by the reduction reaction of scyllo-inosose, only scyllo-inositol was detected, and the enzyme was found to stereospecifically reduce scyllo-inosose into scyllo-inositol. Meanwhile, the sequence of the ydgJ gene is shown in SEQ ID NO: 1, and the amino acid sequence corresponding thereto is shown in SEQ ID NO: 2.
Name
scyllo-inosose
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mg
Type
reactant
Reaction Step Three
[Compound]
Name
strong base
Quantity
100 μL
Type
reactant
Reaction Step Four
[Compound]
Name
strong acid
Quantity
100 μL
Type
reactant
Reaction Step Four
[Compound]
Name
4E
Quantity
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Reaction Step Nine

Synthesis routes and methods IV

Procedure details

The first step for the preparation of scyllitol diborate involves a sponge nickel mediated isomerization of myo-inositol in water near reflux to yield a mixture of inositols consisting of roughly 22% scyllitol (as judged by HPLC). After separating the crude reaction mixture from the nickel, scyllitol is selectively converted to scyllitol diborate by treatment with sodium tetraborate at 80-90° C. and pH 9-10. Scyllitol diborate is then crystallized by cooling and is isolated in 17-20% yield and >99% HPLC purity (AUC). All six batches of diborate proceeded as expected (Table 1). The isomerization reactions required 2-3 hours to heat to 95-100° C. and each were sampled for analysis after 1, 2, and 3 hours. All five reactions resulted in myo/scyllo ratios of 2-3:1 (typical) by 1H NMR and all but one batch resulted in >20% AUC (HPLC Analysis) scyllo-inositol (Table 2). The diborate formations resulted in myo/scyllo ratios of >60:1 (typical) by 1H NMR (Table 2) within one hour and the subsequent crystallizations were allowed to proceed over 14-16 hours (overnight). The resulting diborate slurries filtered very fast and were isolated as large white crystals. The diborate filter cakes were found to have consistent 1H NMR spectra, HPLC purities of 98.7%-99.2% AUC and moisture levels of 46.8%-56.4%. Nickel and aluminum analysis revealed levels ranging from <1 ppm to 17 ppm for nickel and <1 ppm to 28 ppm for aluminum. The yields corrected for moisture content ranged from 17.1% to 20.3%.
[Compound]
Name
scyllitol diborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
inositols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
scyllitol diborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
diborate
Quantity
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Name
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Yield
17%

Synthesis routes and methods V

Procedure details

Kasugamycin hydrochloride (1 g) and 2N trifluoroacetic acid (5 mL) were combined and heated 4 h at 75° C., after which time silica gel TLC (solvent-butanol:acetic acid:water, 2:1:1; Visualization with potassium permanganate stain showed kasugamycin was still present. The solution was concentrated in vacuo. The hydrolysis product was purified in the usual manner using ion exchange resins and charcoal. D-chiro-inositol was obtained in 20% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solvent-butanol
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Name
kasugamycin
Quantity
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Reaction Step Five
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Quantity
0 (± 1) mol
Type
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Reaction Step Six
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
Yield
20%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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